Home > Products > Screening Compounds P146003 > 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide -

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

Catalog Number: EVT-5208623
CAS Number:
Molecular Formula: C23H17IN2O3
Molecular Weight: 496.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceuticals: Phthalimide derivatives have been investigated for their potential therapeutic applications in treating a range of diseases, including:
    • Inflammation: Apremilast, a phthalimide derivative, is a clinically approved drug for the treatment of psoriasis and psoriatic arthritis. [, ]
    • Cancer: Some phthalimide derivatives have demonstrated antitumor activity. []
  • Material Science: Their ability to form ordered structures makes them of interest in the development of new materials. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , ]. It exhibits no agonist activity on its own but enhances the receptor's response to agonists like glutamate. CPPHA is known to bind to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site. This unique binding profile differentiates it from other mGluR5 PAMs, resulting in distinct pharmacological effects.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is a highly potent and selective positive allosteric modulator of mGluR5 [, ]. It exhibits a strong affinity for the MPEP binding site on the receptor. Unlike CPPHA, VU-29 demonstrates selectivity for mGluR5 over mGluR1 in native systems like midbrain neurons [].

    Relevance: While not sharing a direct structural resemblance to the target compound, VU-29 is discussed alongside CPPHA as a comparator in mGluR5 modulation [, ]. This comparison highlights the diverse structures capable of interacting with mGluR5 and emphasizes the existence of multiple allosteric binding sites on this receptor. The distinct binding profiles of VU-29 and CPPHA, both modulating mGluR5 activity, suggest that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide, which shares structural features with CPPHA, might also exhibit activity at a novel allosteric site on mGluR5.

3,3′-Difluorobenzaldazine (DFB)

    Compound Description: DFB is another positive allosteric modulator of mGluR5, known for its selective potentiation of the receptor's activity [, ]. Like CPPHA, DFB does not exhibit agonist activity alone but enhances the effects of orthosteric agonists.

    Relevance: Though structurally dissimilar to the target compound, DFB is included due to its functional connection to CPPHA [, ]. Both compounds act as positive allosteric modulators of mGluR5, and their comparative analysis elucidates the diverse ways in which allosteric modulation can influence receptor signaling. This comparison underscores the potential for developing compounds with distinct pharmacological profiles by targeting different allosteric sites on mGluR5.

Properties

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

Molecular Formula

C23H17IN2O3

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C23H17IN2O3/c24-16-10-12-17(13-11-16)25-21(27)20(14-15-6-2-1-3-7-15)26-22(28)18-8-4-5-9-19(18)23(26)29/h1-13,20H,14H2,(H,25,27)

InChI Key

KZAHHQKRRLDJCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)I)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)I)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.